molecular formula C7H8F2N2 B1313032 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No. B1313032
M. Wt: 158.15 g/mol
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC(F)(F)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21].[F:1][C:2]([CH2:3][N:4]=[N+:5]=[N-:6])([c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1)[F:13].[H:14][H:15]>>[F:1][C:2]([CH2:3][NH2:4])([c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1)[F:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
[N-]=[N+]=NCC(F)(F)c1ccccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NCC(F)(F)c1ccccn1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
NCC(F)(F)c1ccccn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.